1-Pyrimidin-2-ylazocane
Description
1-Pyrimidin-2-ylazocane is a heterocyclic compound featuring an eight-membered azocane ring (a saturated eight-membered ring containing one nitrogen atom) fused to a pyrimidine moiety at the 2-position. This article compares 1-Pyrimidin-2-ylazocane with structurally and functionally related compounds, emphasizing synthesis, biological activity, and chemical behavior.
Properties
IUPAC Name |
1-pyrimidin-2-ylazocane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-2-4-9-14(10-5-3-1)11-12-7-6-8-13-11/h6-8H,1-5,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXXVJAWMVYYIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrimidin-2-ylazocane typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of pyrimidine derivatives with azocane precursors in the presence of catalysts and under controlled temperature and pressure conditions. The reaction conditions often include the use of solvents like toluene or ethyl acetate and catalysts such as iodine or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production of 1-Pyrimidin-2-ylazocane may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems to control reaction parameters precisely. The use of environmentally benign solvents and catalysts is also a consideration in industrial settings to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-Pyrimidin-2-ylazocane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens (chlorine, bromine) or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce pyrimidine derivatives with reduced functional groups.
Scientific Research Applications
1-Pyrimidin-2-ylazocane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 1-Pyrimidin-2-ylazocane involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidinyl Hydrazines
Pyrimidinyl hydrazines, such as 1-(4-methyl-6-phenylpyrimidin-2-yl) hydrazines, share a pyrimidine core but replace the azocane ring with hydrazine groups. These compounds exhibit notable antimicrobial and anthelmintic activities. For example:
- Antimicrobial Activity : Pyrimidinyl hydrazines show MIC values ranging from 12.5–50 μg/mL against Staphylococcus aureus and Escherichia coli .
- Synthesis : Typically synthesized via condensation of pyrimidine aldehydes with hydrazine derivatives under acidic conditions .
Key Differences :
Ring Size and Saturation : Azocane’s eight-membered saturated ring introduces greater conformational flexibility compared to rigid hydrazine-linked pyrimidines.
Bioactivity : Hydrazines exhibit broader antimicrobial spectra, while azocane derivatives may offer enhanced pharmacokinetic profiles due to reduced ring strain .
Pyrazolopyrimidines
Pyrazolopyrimidines, such as pyrazolo[3,4-d]pyrimidines, combine pyrazole and pyrimidine rings. These compounds are studied for their isomerization behavior and enzyme inhibition:
Key Differences :
Ring Strain : Pyrazolopyrimidines exhibit lower ring strain due to fused five- and six-membered rings, enhancing thermal stability compared to azocane derivatives.
Functional Diversity : Pyrazolopyrimidines allow modular substitution at multiple positions, whereas azocane’s larger ring limits regioselective modifications .
Triazine Derivatives
Triazines, such as 1,3,5-triazines, are nitrogen-rich heterocycles with applications in drug design and agrochemistry:
Key Differences :
Electron Deficiency : Triazines are more electron-deficient than pyrimidinylazocanes, influencing reactivity in nucleophilic substitutions.
Biological Targets : Triazines predominantly target folate metabolism, whereas pyrimidinylazocanes may interact with neurotransmitter receptors due to their nitrogen-rich architecture .
Data Tables
Table 1: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
